molecular formula C11H14N2O5S B14601818 Acetic acid, [[2-(aminosulfonyl)phenyl]amino]oxo-, 1-methylethyl ester CAS No. 61006-28-8

Acetic acid, [[2-(aminosulfonyl)phenyl]amino]oxo-, 1-methylethyl ester

Cat. No.: B14601818
CAS No.: 61006-28-8
M. Wt: 286.31 g/mol
InChI Key: GVTVMHHNKJYYLD-UHFFFAOYSA-N
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Description

Acetic acid, [[2-(aminosulfonyl)phenyl]amino]oxo-, 1-methylethyl ester is a complex organic compound It is characterized by its unique structure, which includes an acetic acid moiety linked to a phenyl group substituted with an aminosulfonyl group and an oxo group, and an esterified isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [[2-(aminosulfonyl)phenyl]amino]oxo-, 1-methylethyl ester typically involves multiple steps. One common method includes the esterification of acetic acid with an appropriate alcohol, followed by the introduction of the aminosulfonyl and oxo groups through subsequent reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [[2-(aminosulfonyl)phenyl]amino]oxo-, 1-methylethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Acetic acid, [[2-(aminosulfonyl)phenyl]amino]oxo-, 1-methylethyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein modification.

    Industry: It can be used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism by which acetic acid, [[2-(aminosulfonyl)phenyl]amino]oxo-, 1-methylethyl ester exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the context of its use, such as inhibiting enzyme activity or modifying protein structures.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, 2-phenylethyl ester: Similar in structure but lacks the aminosulfonyl and oxo groups.

    Acetic acid, phenethyl ester: Another related compound with a simpler structure.

Uniqueness

The presence of the aminosulfonyl and oxo groups in acetic acid, [[2-(aminosulfonyl)phenyl]amino]oxo-, 1-methylethyl ester distinguishes it from similar compounds

Properties

CAS No.

61006-28-8

Molecular Formula

C11H14N2O5S

Molecular Weight

286.31 g/mol

IUPAC Name

propan-2-yl 2-oxo-2-(2-sulfamoylanilino)acetate

InChI

InChI=1S/C11H14N2O5S/c1-7(2)18-11(15)10(14)13-8-5-3-4-6-9(8)19(12,16)17/h3-7H,1-2H3,(H,13,14)(H2,12,16,17)

InChI Key

GVTVMHHNKJYYLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(=O)NC1=CC=CC=C1S(=O)(=O)N

Origin of Product

United States

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